Cas no 898760-14-0 ([4-(1,3-dioxolan-2-yl)phenyl]-(4-fluorophenyl)methanone)

[4-(1,3-Dioxolan-2-yl)phenyl]-(4-fluorophenyl)methanone is a fluorinated aromatic ketone derivative featuring a dioxolane-protected carbonyl group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for pharmaceuticals, agrochemicals, and advanced materials. The presence of the dioxolane moiety enhances stability under reactive conditions, while the fluorophenyl group contributes to electronic modulation, making it useful in cross-coupling reactions and as a precursor for bioactive molecules. Its well-defined structure allows for precise functionalization, enabling applications in medicinal chemistry and material science. The compound is typically handled under controlled conditions due to its sensitivity to strong acids or bases.
[4-(1,3-dioxolan-2-yl)phenyl]-(4-fluorophenyl)methanone structure
898760-14-0 structure
Product Name:[4-(1,3-dioxolan-2-yl)phenyl]-(4-fluorophenyl)methanone
CAS No:898760-14-0
MF:C16H13FO3
MW:272.271028280258
MDL:MFCD07700016
CID:869750
PubChem ID:24726720
Update Time:2025-06-28

[4-(1,3-dioxolan-2-yl)phenyl]-(4-fluorophenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • [4-(1,3-dioxolan-2-yl)phenyl]-(4-fluorophenyl)methanone
    • 4-(1,3-DIOXOLAN-2-YL)-4'-FLUOROBENZOPHENONE
    • [4-(1,3-Dioxolan-2-yl)phenyl](4-fluorophenyl)methanone
    • 2-[4-(4-FLUOROBENZOYL)PHENYL]-1,3-DIOXOLANE
    • DTXSID60645113
    • 898760-14-0
    • MFCD07700016
    • AKOS016022008
    • MDL: MFCD07700016
    • Inchi: 1S/C16H13FO3/c17-14-7-5-12(6-8-14)15(18)11-1-3-13(4-2-11)16-19-9-10-20-16/h1-8,16H,9-10H2
    • InChI Key: QSWFNFXWJPLKFQ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(C1C=CC(=CC=1)C1OCCO1)=O

Computed Properties

  • Exact Mass: 272.08500
  • Monoisotopic Mass: 272.08487243g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Density: 1.252
  • Boiling Point: 411.1°C at 760 mmHg
  • Flash Point: 195.4°C
  • Refractive Index: 1.569
  • PSA: 35.53000
  • LogP: 3.10210

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[4-(1,3-dioxolan-2-yl)phenyl]-(4-fluorophenyl)methanone Suppliers

Amadis Chemical Company Limited
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(CAS:898760-14-0)[4-(1,3-dioxolan-2-yl)phenyl]-(4-fluorophenyl)methanone
Order Number:A1189212
Stock Status:in Stock
Quantity:1g/2g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:09
Price ($):1332.0/2336.0/4835.0
Email:sales@amadischem.com

[4-(1,3-dioxolan-2-yl)phenyl]-(4-fluorophenyl)methanone Related Literature

Additional information on [4-(1,3-dioxolan-2-yl)phenyl]-(4-fluorophenyl)methanone

Comprehensive Overview of [4-(1,3-dioxolan-2-yl)phenyl]-(4-fluorophenyl)methanone (CAS No. 898760-14-0)

[4-(1,3-dioxolan-2-yl)phenyl]-(4-fluorophenyl)methanone, also known by its CAS number 898760-14-0, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 1,3-dioxolane ring and a fluorinated phenyl group. These structural elements contribute to its potential utility in various biological and chemical processes.

The 1,3-dioxolane ring is a cyclic ether that is often used in organic synthesis due to its stability and reactivity. This ring can undergo ring-opening reactions under specific conditions, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the fluorine atom in the phenyl group adds further complexity and functionality to the molecule. Fluorine is known for its ability to modulate the electronic properties of organic compounds, which can influence their biological activity and pharmacokinetic properties.

Recent research has highlighted the potential of [4-(1,3-dioxolan-2-yl)phenyl]-(4-fluorophenyl)methanone in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for designing inhibitors of specific enzymes involved in disease pathways. The researchers found that derivatives of this compound exhibited potent inhibitory activity against key enzymes, suggesting its potential as a lead compound for drug discovery.

In another study, published in the Bioorganic & Medicinal Chemistry Letters, scientists investigated the pharmacological properties of [4-(1,3-dioxolan-2-yl)phenyl]-(4-fluorophenyl)methanone. The results indicated that this compound and its derivatives showed promising activity against certain types of cancer cells. The unique combination of the 1,3-dioxolane ring and the fluorinated phenyl group contributed to its ability to selectively target cancer cells while minimizing toxicity to normal cells.

The synthetic accessibility of [4-(1,3-dioxolan-2-yl)phenyl]-(4-fluorophenyl)methanone is another factor that makes it an attractive candidate for pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and in high yields. One such method involves the reaction of 4-fluorobenzoyl chloride with 1,3-dioxolane-substituted phenols under mild conditions. This approach allows for easy modification of the molecule through functional group manipulation, enabling the synthesis of a wide range of derivatives with tailored properties.

The physicochemical properties of [4-(1,3-dioxolan-2-yl)phenyl]-(4-fluorophenyl)methanone have also been extensively studied. It has been reported to have good solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). This solubility profile facilitates its use in various biological assays and drug delivery systems. Additionally, the compound exhibits favorable stability under both acidic and basic conditions, which is crucial for maintaining its integrity during storage and handling.

In terms of safety and toxicity, preliminary studies have shown that [4-(1,3-dioxolan-2-yl)phenyl]-(4-fluorophenyl)methanone has low cytotoxicity towards non-cancerous cells at therapeutic concentrations. However, further investigations are needed to fully understand its safety profile and potential side effects. These studies are essential for ensuring that any future therapeutic applications are safe and effective.

The future prospects for [4-(1,3-dioxolan-2-yl)phenyl]-(4-fluorophenyl)methanone are promising. Ongoing research is focused on optimizing its structure to enhance its biological activity and selectivity. Additionally, efforts are being made to develop efficient large-scale synthesis methods to meet the growing demand for this compound in both academic and industrial settings.

In conclusion, [4-(1,3-dioxolan-2-yl)phenyl]-(4-fluorophenyl)methanone (CAS No. 898760-14-0) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive candidate for the development of novel therapeutic agents. Continued research into this compound will likely yield valuable insights into its mechanisms of action and potential applications in treating various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:898760-14-0)[4-(1,3-dioxolan-2-yl)phenyl]-(4-fluorophenyl)methanone
A1189212
Purity:99%/99%/99%
Quantity:1g/2g/5g
Price ($):1332.0/2336.0/4835.0
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